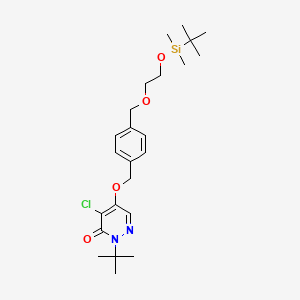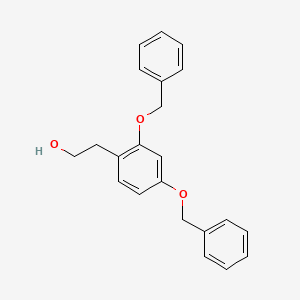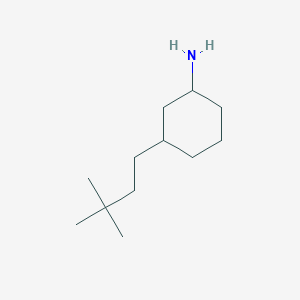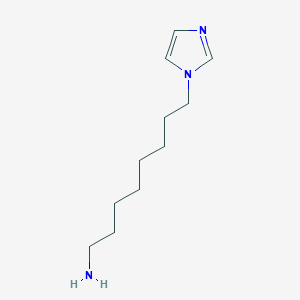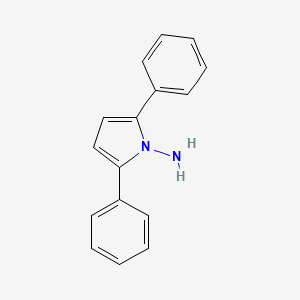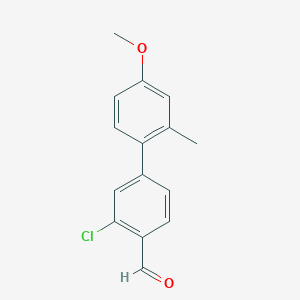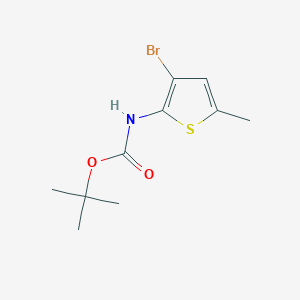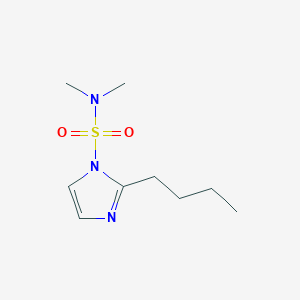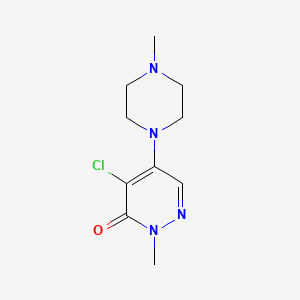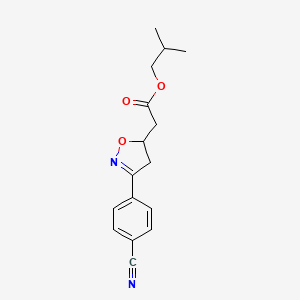
5-Isoxazoleaceticacid,3-(4-cyanophenyl)-4,5-dihydro-,2-methylpropylester
Vue d'ensemble
Description
5-Isoxazoleaceticacid,3-(4-cyanophenyl)-4,5-dihydro-,2-methylpropylester: is a synthetic organic compound that belongs to the class of isoxazoles Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom This particular compound is characterized by the presence of a cyanophenyl group attached to the isoxazoline ring, and an isobutyl ester group attached to the acetic acid moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 5-Isoxazoleaceticacid,3-(4-cyanophenyl)-4,5-dihydro-,2-methylpropylester typically involves the following steps:
Formation of Isoxazoline Ring: The isoxazoline ring can be synthesized through a cycloaddition reaction between nitrile oxides and alkenes.
Introduction of Cyanophenyl Group: The cyanophenyl group can be introduced via a nucleophilic aromatic substitution reaction, where a suitable cyanophenyl halide reacts with the isoxazoline intermediate.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the isoxazoline ring, leading to the formation of isoxazole derivatives.
Reduction: Reduction reactions can target the nitrile group, converting it to an amine or other functional groups.
Substitution: The cyanophenyl group can participate in various substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a palladium catalyst are often used.
Substitution: Reagents like halogens (Cl₂, Br₂) or nitric acid (HNO₃) are used for substitution reactions.
Major Products:
Oxidation: Isoxazole derivatives.
Reduction: Amino derivatives.
Substitution: Halogenated or nitrated cyanophenyl derivatives.
Applications De Recherche Scientifique
Chemistry:
Catalysis: The compound can be used as a ligand in coordination chemistry for catalysis.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology and Medicine:
Drug Development: Due to its structural features, it may be explored for potential pharmacological activities, such as anti-inflammatory or anticancer properties.
Industry:
Materials Science: The compound can be used in the development of new materials, such as polymers or liquid crystals, due to its unique structural properties.
Mécanisme D'action
The mechanism of action of 5-Isoxazoleaceticacid,3-(4-cyanophenyl)-4,5-dihydro-,2-methylpropylester involves its interaction with specific molecular targets. For instance, if used in medicinal chemistry, it may interact with enzymes or receptors, modulating their activity. The isoxazoline ring and cyanophenyl group are crucial for binding to these targets, influencing the compound’s biological activity.
Comparaison Avec Des Composés Similaires
3-(4-Bromophenyl)-5-(4-hydroxyphenyl)isoxazole: This compound shares the isoxazole core but differs in the substituents, which can lead to different chemical and biological properties.
3(5)-Substituted Pyrazoles: These compounds have a similar heterocyclic structure but with different nitrogen positioning, affecting their reactivity and applications.
Uniqueness:
Structural Features: The combination of the isoxazoline ring, cyanophenyl group, and isobutyl ester makes 5-Isoxazoleaceticacid,3-(4-cyanophenyl)-4,5-dihydro-,2-methylpropylester unique in its class.
Reactivity: Its specific functional groups allow for a wide range of chemical reactions, making it versatile for various applications.
Propriétés
Formule moléculaire |
C16H18N2O3 |
|---|---|
Poids moléculaire |
286.33 g/mol |
Nom IUPAC |
2-methylpropyl 2-[3-(4-cyanophenyl)-4,5-dihydro-1,2-oxazol-5-yl]acetate |
InChI |
InChI=1S/C16H18N2O3/c1-11(2)10-20-16(19)8-14-7-15(18-21-14)13-5-3-12(9-17)4-6-13/h3-6,11,14H,7-8,10H2,1-2H3 |
Clé InChI |
LVORKPIKLMGBBV-UHFFFAOYSA-N |
SMILES canonique |
CC(C)COC(=O)CC1CC(=NO1)C2=CC=C(C=C2)C#N |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details









Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
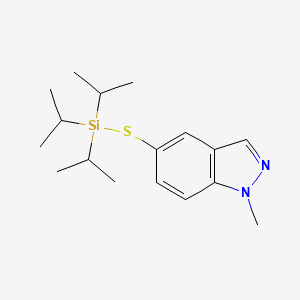
![Bicyclo[2.2.1]heptane-1,2-diol](/img/structure/B8343884.png)
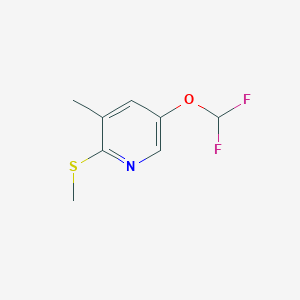

![(3R,3aR,6S,6aR)-6-methylhexahydro-2H-furo[3,2-b]pyrrol-3-ol](/img/structure/B8343905.png)
